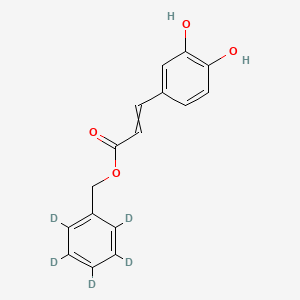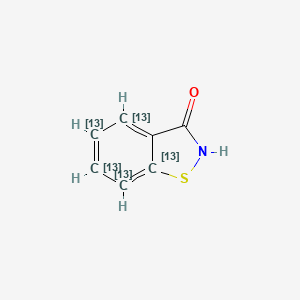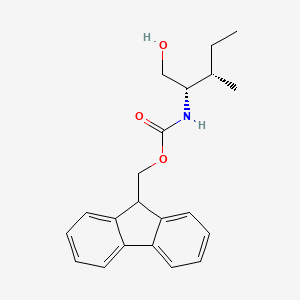
N-Butyl-Nor-Scopolamin-Hydrochlorid
Übersicht
Beschreibung
N-Butyl Nor Scopolamine Hydrochloride is a quaternary ammonium compound derived from scopolamine . It is a white crystalline powder that is soluble in water . It is used as a pharmaceutical active substance in various research fields .
Molecular Structure Analysis
The molecular formula of N-Butyl Nor Scopolamine Hydrochloride is C20H28ClNO4 . It has a molecular weight of 381.9 g/mol . The compound is a quaternary ammonium compound derived from scopolamine .Physical And Chemical Properties Analysis
N-Butyl Nor Scopolamine Hydrochloride is a white crystalline powder that is soluble in water . It has a molecular weight of 381.9 g/mol .Wissenschaftliche Forschungsanwendungen
Schmerzlinderung
“N-Butyl-Nor-Scopolamin-Hydrochlorid” wird häufig in Kombination mit NSAIDs (nicht-steroidale Antirheumatika) zur Behandlung verschiedener Arten von Schmerzen eingesetzt . Der Vorteil dieser festen Dosiskombination besteht darin, dass sie das Ansprechen bei Personen mit unzureichender Monotherapie verbessern . Ein Wirkstoff kann unerwünschte Reaktionen des anderen Wirkstoffs entgegenwirken .
Krampflösendes Mittel
Diese Verbindung ist eine Art von krampflösendem Medikament, das zur Reduzierung von Krämpfen in der glatten Muskulatur verwendet wird . Es wird häufig in Kombination mit anderen Medikamenten verwendet, um deren therapeutische Wirkung zu verstärken .
Arbeit und Geburt
Einige Studien haben sich auf verschiedene krampflösende Mittel konzentriert, darunter “this compound”, um die Phase der Wehen zu verkürzen .
Neurologische Forschung
“this compound” wird in der neurologischen Forschung eingesetzt, insbesondere bei der Untersuchung von Schmerzen und Entzündungen . Es wird als Referenzmaterial für hochgenaue und zuverlässige Datenanalysen verwendet .
Behandlung von Knochenbrüchen und Schwellungen
Es wird äußerlich bei Knochenbrüchen und Schwellungen angewendet . Diese Anwendung basiert auf seinen entzündungshemmenden und schmerzlindernden Eigenschaften
Wirkmechanismus
Target of Action
N-Butyl Nor Scopolamine Hydrochloride, also known as Butylscopolamine, primarily targets the muscarinic acetylcholine receptors (mAChRs) . These receptors play a crucial role in the parasympathetic nervous system, which controls various body functions such as heart rate, digestion, and salivation .
Mode of Action
Butylscopolamine acts as a competitive antagonist at muscarinic acetylcholine receptors . It binds to muscarinic M3 receptors in the gastrointestinal tract . This prevents acetylcholine from binding to and activating the receptors, which would otherwise result in contraction of the smooth muscle .
Biochemical Pathways
The primary biochemical pathway affected by Butylscopolamine is the cholinergic signaling pathway . By antagonizing the muscarinic acetylcholine receptors, Butylscopolamine inhibits the parasympathetic nervous system, leading to a decrease in various body functions controlled by this system .
Pharmacokinetics
The pharmacokinetics of Butylscopolamine are characterized by its limited bioavailability when administered orally . The maximum drug concentration occurs approximately 0.5 hours after oral administration . A first-pass metabolism is suggested to occur after oral administration of Butylscopolamine, as only 2.6% of non-metabolized Butylscopolamine is excreted in urine .
Result of Action
The primary result of Butylscopolamine’s action is the reduction of spasms and related pain during abdominal cramping . By preventing the contraction of smooth muscle in the gastrointestinal tract, Butylscopolamine effectively reduces the discomfort caused by abdominal cramps .
Vorteile Und Einschränkungen Für Laborexperimente
The use of N-Butyl Nor Scopolamine Hydrochloride in lab experiments has several advantages. N-Butyl Nor Scopolamine Hydrochloride is relatively easy to synthesize, and it is relatively inexpensive. N-Butyl Nor Scopolamine Hydrochloride is also relatively stable, and it has a long shelf life. However, there are also some limitations to the use of N-Butyl Nor Scopolamine Hydrochloride in lab experiments. N-Butyl Nor Scopolamine Hydrochloride has a low solubility in water, meaning that it must be dissolved in an organic solvent before it can be used. Additionally, N-Butyl Nor Scopolamine Hydrochloride has a short half-life in the body, meaning that it must be administered frequently in order to maintain its effects.
Zukünftige Richtungen
The future of N-Butyl Nor Scopolamine Hydrochloride research is promising. N-Butyl Nor Scopolamine Hydrochloride has a variety of potential applications, including the treatment of neurological and psychiatric disorders. Additionally, N-Butyl Nor Scopolamine Hydrochloride has potential applications in the treatment of drug addiction, as it has been shown to reduce the activity of the central nervous system. N-Butyl Nor Scopolamine Hydrochloride could also be used to study the effects of drugs on the cardiovascular system, as it has been shown to reduce the activity of the cardiovascular system. Finally, N-Butyl Nor Scopolamine Hydrochloride could be used to study the effects of drugs on the respiratory system, as it has been shown to reduce the activity of the respiratory system.
Synthesemethoden
N-Butyl Nor Scopolamine Hydrochloride is synthesized from scopolamine, a tertiary amine, by reacting it with butyl bromide in the presence of an acid catalyst. The reaction produces the desired N-Butyl Nor Scopolamine Hydrochloride and a byproduct of butyl bromide. The reaction is carried out in an aqueous solution, and the reaction time is typically between one and two hours. The product is then separated from the byproduct and purified by recrystallization.
Eigenschaften
IUPAC Name |
(9-butyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl) (2S)-3-hydroxy-2-phenylpropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO4.ClH/c1-2-3-9-21-16-10-14(11-17(21)19-18(16)25-19)24-20(23)15(12-22)13-7-5-4-6-8-13;/h4-8,14-19,22H,2-3,9-12H2,1H3;1H/t14?,15-,16?,17?,18?,19?;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSLCPCNDUBUVAN-FDOJSRBYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN1C2CC(CC1C3C2O3)OC(=O)[C@H](CO)C4=CC=CC=C4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30747279 | |
| Record name | 9-Butyl-3-oxa-9-azatricyclo[3.3.1.0~2,4~]nonan-7-yl (2S)-3-hydroxy-2-phenylpropanoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22235-98-9 | |
| Record name | 9-Butyl-3-oxa-9-azatricyclo[3.3.1.0~2,4~]nonan-7-yl (2S)-3-hydroxy-2-phenylpropanoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B589082.png)


![4-[(2-Hydroxypropyl)(propyl)sulfamoyl]benzoic acid](/img/structure/B589087.png)



![Dibenzo[a,i]pyrene-d14](/img/structure/B589101.png)